3-(4-fluorophenyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one 3-(4-fluorophenyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Brand Name: Vulcanchem
CAS No.: 847384-05-8
VCID: VC6860054
InChI: InChI=1S/C17H17FN6O2/c18-12-4-6-13(7-5-12)24-16-15(20-21-24)17(26)23(11-19-16)10-14(25)22-8-2-1-3-9-22/h4-7,11H,1-3,8-10H2
SMILES: C1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F
Molecular Formula: C17H17FN6O2
Molecular Weight: 356.361

3-(4-fluorophenyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

CAS No.: 847384-05-8

VCID: VC6860054

Molecular Formula: C17H17FN6O2

Molecular Weight: 356.361

* For research use only. Not for human or veterinary use.

3-(4-fluorophenyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one - 847384-05-8

Description

3-(4-Fluorophenyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-123triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound belonging to the triazolopyrimidine family. This class of compounds is known for its diverse pharmacological activities, including antiviral, antitumor, and enzyme-inhibitory properties. The specific structure of this compound integrates a fluorophenyl group and a piperidinyl moiety, which contribute to its chemical reactivity and potential biological activity.

Structural Features

The molecular structure of the compound includes:

  • Fluorophenyl Group: Enhances lipophilicity and may improve binding to hydrophobic pockets in biological targets.

  • Triazolo[4,5-d]pyrimidine Core: A fused heterocyclic system that plays a key role in biological activity due to its electron-rich nitrogen atoms.

  • Piperidin-1-yl Substitution: Adds flexibility and improves solubility.

These features make it a promising scaffold for drug discovery.

Synthesis

The synthesis of triazolopyrimidine derivatives typically involves cyclization reactions between triazole precursors and pyrimidine intermediates. For this compound:

  • Starting Materials:

    • A fluorophenyl-substituted triazole.

    • A pyrimidine derivative with reactive functional groups.

  • Reaction Conditions:

    • Use of strong bases or catalysts such as copper(I) iodide.

    • Solvents like dimethylformamide (DMF) or acetonitrile.

  • Final Steps:

    • Coupling with piperidin-1-yl-containing reagents.

    • Purification through recrystallization or chromatography.

This process ensures high yields and purity, as reported in related studies on triazolopyrimidine compounds .

Potential Applications

Triazolopyrimidines have demonstrated activity in several therapeutic areas:

  • Antiviral Agents: Particularly against RNA viruses by targeting viral polymerases .

  • Antitumor Compounds: By inhibiting receptor tyrosine kinases or other cancer-related enzymes .

  • Anti-inflammatory Drugs: Targeting immune modulators like ROR-gamma .

Mechanism of Action

The compound's fluorophenyl group aids in binding hydrophobic regions of target proteins, while the nitrogen-rich triazolopyrimidine core interacts with active sites through hydrogen bonding and π-stacking interactions.

Pharmacokinetics

Preliminary studies on similar compounds suggest:

  • Good solubility due to the piperidinyl group.

  • Moderate bioavailability depending on substituent modifications.

Docking Studies

Molecular docking simulations suggest that this compound exhibits strong binding affinities to protein targets such as influenza RNA polymerase and VEGFR-2 kinase . The fluorophenyl group enhances hydrophobic interactions, while the triazolopyrimidine core stabilizes binding via hydrogen bonds.

In Vitro Activity

Studies on related compounds indicate:

  • IC50 values in the low micromolar range for enzyme inhibition.

  • Promising cytotoxicity against cancer cell lines .

Safety Profile

Although specific toxicity data for this compound are unavailable, related triazolopyrimidines have shown acceptable safety profiles in early-stage trials .

CAS No. 847384-05-8
Product Name 3-(4-fluorophenyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Molecular Formula C17H17FN6O2
Molecular Weight 356.361
IUPAC Name 3-(4-fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one
Standard InChI InChI=1S/C17H17FN6O2/c18-12-4-6-13(7-5-12)24-16-15(20-21-24)17(26)23(11-19-16)10-14(25)22-8-2-1-3-9-22/h4-7,11H,1-3,8-10H2
Standard InChIKey IOQUWUIJVNTFED-UHFFFAOYSA-N
SMILES C1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F
Solubility not available
PubChem Compound 20869580
Last Modified Aug 18 2023

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